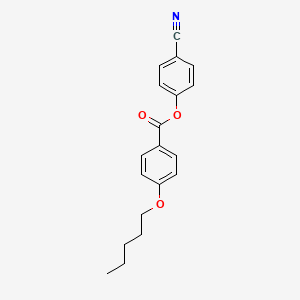

Benzoic acid, 4-(pentyloxy)-, 4-cyanophenyl ester

Description

Benzoic acid, 4-(pentyloxy)-, 4-cyanophenyl ester is an aromatic ester with the molecular formula C₁₉H₁₉NO₃ (molar mass: 309.36 g/mol). Its structure comprises a benzoic acid moiety substituted with a pentyloxy (-O-C₅H₁₁) group at the para position, esterified with 4-cyanophenol. The electron-withdrawing cyano (-CN) group on the phenyl ester and the alkoxy chain on the benzoic acid backbone influence its physicochemical properties, making it relevant in materials science, particularly in liquid crystal displays (LCs) and photopolymerizable mesogens .

Properties

CAS No. |

50649-73-5 |

|---|---|

Molecular Formula |

C19H19NO3 |

Molecular Weight |

309.4 g/mol |

IUPAC Name |

(4-cyanophenyl) 4-pentoxybenzoate |

InChI |

InChI=1S/C19H19NO3/c1-2-3-4-13-22-17-11-7-16(8-12-17)19(21)23-18-9-5-15(14-20)6-10-18/h5-12H,2-4,13H2,1H3 |

InChI Key |

FPLRAAAFXGKWLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(pentyloxy)-, 4-cyanophenyl ester typically involves the esterification of 4-cyanophenol with 4-(pentyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(pentyloxy)-, 4-cyanophenyl ester can undergo various chemical reactions, including:

Oxidation: The pentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The cyano group can be reduced to form amines.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of 4-(pentyloxy)benzoic acid or 4-(pentyloxy)benzaldehyde.

Reduction: Formation of 4-(pentyloxy)-4-aminophenyl ester.

Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Benzoic acid, 4-(pentyloxy)-, 4-cyanophenyl ester has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(pentyloxy)-, 4-cyanophenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The cyano group may also play a role in modulating the compound’s activity by forming hydrogen bonds or participating in electron transfer reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Alkoxy vs. Alkyl Chains

Benzoic Acid, 4-Methoxy-, 4-Propylphenyl Ester (C₁₇H₁₈O₃; 270.32 g/mol)

- Structural differences: A shorter methoxy (-OCH₃) group replaces the pentyloxy chain, and the ester is linked to a 4-propylphenyl group instead of 4-cyanophenyl.

- Impact: The shorter alkoxy chain reduces hydrophobicity and thermal stability compared to the pentyloxy analog. The propyl group on the ester lacks the polarity of the cyano group, diminishing dielectric anisotropy—a critical property in LCs.

4-Cyanophenyl 4-Butylbenzoate (C₁₈H₁₇NO₂; 279.34 g/mol)

- Structural differences : The benzoic acid has a butyl (-C₄H₉) substituent instead of pentyloxy.

- Impact: The absence of an ether oxygen reduces polarity and solubility in polar solvents. The cyano group is retained, but the alkyl chain may lower melting points due to increased flexibility.

Benzoic Acid, 4-Pentyl-, 4-Cyanophenyl Ester (C₁₉H₁₉NO₂; 293.36 g/mol)

- Structural differences : A pentyl (-C₅H₁₁) group replaces the pentyloxy (-O-C₅H₁₁) on the benzoic acid.

- Impact : The alkyl substituent lacks the electron-donating oxygen, reducing mesogenic behavior. This highlights the alkoxy group’s role in enhancing molecular alignment in LCs.

Electronic Effects: Cyano vs. Other Substituents

4-Cyano-3-Fluorophenyl 4-Pentylbenzoate (C₁₉H₁₈FNO₂; 335.36 g/mol)

- Structural differences: A fluorine atom is added at the meta position of the cyano-substituted phenyl ester.

- Impact : Fluorine’s electronegativity further increases polarity and dielectric constant, making this compound suitable for high-performance LC mixtures.

Benzoic Acid, 4-Pentyl-, 4-Methoxyphenyl Ester (C₁₉H₂₂O₃; 298.38 g/mol)

- Structural differences: The cyano group is replaced by methoxy (-OCH₃).

- Impact: Methoxy’s electron-donating nature reduces the compound’s dielectric anisotropy compared to the cyano analog, limiting its utility in optoelectronic applications.

Chain Length and Branching

Benzoic Acid, 4-(1-Methylethyl)-, 4-(Pentyloxy)Phenyl Ester (C₂₁H₂₆O₃; 326.43 g/mol)

- Structural differences : An isopropyl branch replaces the linear pentyloxy chain.

- Impact : Branching disrupts molecular packing, lowering melting points and reducing LC phase stability.

Benzoic Acid, 4-(Pentyloxy)-, 4-Butylphenyl Ester (C₂₂H₂₈O₃; 340.46 g/mol)

- Structural differences: The ester is 4-butylphenyl instead of 4-cyanophenyl.

- Impact: The absence of the cyano group results in weaker dipole interactions, diminishing its application in photoreactive polymers.

Data Table: Key Properties of Selected Compounds

Biological Activity

Benzoic acid derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. Among these, benzoic acid, 4-(pentyloxy)-, 4-cyanophenyl ester emerges as a compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a benzoic acid moiety linked to a pentyloxy group and a cyanophenyl ester group. This unique configuration contributes to its biological interactions and potential efficacy in various applications.

Mechanisms of Biological Activity

Research indicates that benzoic acid derivatives can modulate enzyme activity and influence metabolic pathways. The specific interactions of this compound with biological targets include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.

- Receptor Modulation : It has the potential to interact with G protein-coupled receptors (GPCRs), influencing signal transduction pathways.

These interactions suggest its role in therapeutic contexts, particularly in drug development aimed at targeting metabolic disorders or cancers.

Biological Activity Data

A summary of key biological activities and findings related to this compound is presented in the table below:

Case Studies

- Antiproliferative Studies : In vitro studies have shown that benzoic acid derivatives can significantly reduce cell proliferation in various cancer cell lines. For instance, compounds similar to this compound have been tested for their ability to inhibit growth in A431 (squamous carcinoma) and A549 (lung cancer) cells with notable IC50 values indicating effective cytotoxicity .

- Enzyme Interaction Studies : Research has focused on the interaction of this compound with specific enzymes that play critical roles in metabolic pathways. These studies aim to elucidate the mechanism by which the compound exerts its biological effects, particularly in relation to enzyme inhibition and receptor modulation .

- G Protein-Coupled Receptor Modulation : The compound's ability to interact with GPCRs suggests its potential use in developing drugs that target these receptors for therapeutic benefits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.